molecular formula C22H22O4 B5135613 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate

5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate

Cat. No.: B5135613
M. Wt: 350.4 g/mol
InChI Key: FEWXNYDYEILDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate is an organic compound belonging to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : The synthesis of 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate can begin with an aldol condensation reaction between an appropriate aldehyde and ketone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.

  • Cyclization: : The intermediate product from the aldol condensation undergoes cyclization to form the pyran ring. This step often involves acidic conditions, using catalysts like sulfuric acid or p-toluenesulfonic acid.

  • Esterification: : The final step involves esterification of the pyran derivative with benzoic acid or its derivatives. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyran ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The benzoate ester group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can facilitate these reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyran ring system is known for its biological activity, and modifications to the benzoate ester can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it a valuable component in the formulation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl acetate
  • 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl propionate

Uniqueness

Compared to similar compounds, 5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl benzoate offers unique properties due to the presence of the benzoate ester group. This group can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.

Properties

IUPAC Name

(5-ethyl-3,3-dimethyl-6-oxo-2-phenyl-2H-pyran-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-4-17-19(26-20(23)16-13-9-6-10-14-16)22(2,3)18(25-21(17)24)15-11-7-5-8-12-15/h5-14,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWXNYDYEILDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(OC1=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.